molecular formula C15H14O3 B2461470 2-Phenoxybenzyl acetate CAS No. 39717-00-5

2-Phenoxybenzyl acetate

Cat. No.: B2461470
CAS No.: 39717-00-5
M. Wt: 242.274
InChI Key: OATAUOLXKLPSKK-UHFFFAOYSA-N
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Description

2-Phenoxybenzyl acetate is an organic compound with the molecular formula C15H14O3. It is an ester formed from 2-phenoxybenzyl alcohol and acetic acid. This compound is known for its pleasant floral odor and is often used in the fragrance industry. It is also utilized in various chemical syntheses due to its reactivity and stability.

Biochemical Analysis

Biochemical Properties

It is known that the compound can undergo reactions at the benzylic position, which is the carbon atom adjacent to the aromatic ring . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .

Cellular Effects

It is known that acetate, a related compound, can have significant effects on cellular metabolism . Acetate can be converted to acetyl-CoA, a key molecule in many biochemical reactions . Acetyl-CoA plays a crucial role in energy production, lipid synthesis, and protein acetylation .

Molecular Mechanism

The exact molecular mechanism of 2-Phenoxybenzyl acetate is not well-studied. Based on its structure, it can be hypothesized that it might interact with enzymes and other biomolecules through its ester group and aromatic ring. The ester group could potentially undergo hydrolysis, releasing 2-phenoxybenzyl alcohol and acetate . The aromatic ring could participate in π-π interactions with aromatic amino acids in proteins .

Temporal Effects in Laboratory Settings

It is known that the stability and degradation of a compound can significantly influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been specifically studied. It is known that the effects of a compound can vary with dosage, and high doses can potentially lead to toxic or adverse effects .

Metabolic Pathways

It is known that acetate, a related compound, is involved in several metabolic pathways, including the TCA cycle and lipid synthesis .

Subcellular Localization

It is known that the subcellular localization of a compound can significantly influence its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenoxybenzyl acetate can be synthesized through the esterification of 2-phenoxybenzyl alcohol with acetic acid. The reaction typically involves heating the alcohol with acetic acid in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is slow and reversible, so it is often carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of acetyl chloride instead of acetic acid. This method is more efficient as it produces the ester in higher yields and shorter reaction times. The reaction between 2-phenoxybenzyl alcohol and acetyl chloride is typically carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct .

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxybenzyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-phenoxybenzyl alcohol and acetic acid.

    Oxidation: The compound can be oxidized to form phenoxybenzoic acid derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

    Hydrolysis: 2-Phenoxybenzyl alcohol and acetic acid.

    Oxidation: Phenoxybenzoic acid derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Phenoxybenzyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: It is widely used in the fragrance industry due to its pleasant odor and stability

Comparison with Similar Compounds

    Phenoxyethanol: An ether alcohol with similar aromatic properties and used as a preservative.

    Benzyl acetate: Another ester with a similar structure but different aromatic group.

    Phenyl acetate: An ester with a phenyl group instead of a phenoxy group.

Uniqueness: 2-Phenoxybenzyl acetate is unique due to its combination of a phenoxy group and an acetate ester, which imparts distinct chemical and physical properties. Its pleasant odor and stability make it particularly valuable in the fragrance industry, while its reactivity allows for diverse chemical transformations .

Properties

IUPAC Name

(2-phenoxyphenyl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-12(16)17-11-13-7-5-6-10-15(13)18-14-8-3-2-4-9-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATAUOLXKLPSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=CC=C1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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